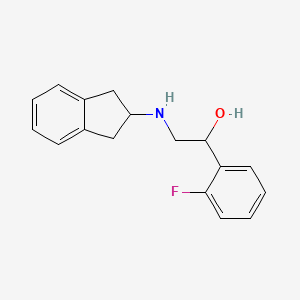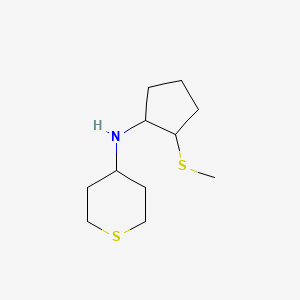
N-(6-fluoropyridin-3-yl)-5-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-fluoropyridin-3-yl)-5-methylthiophene-2-carboxamide, also known as "Compound A," is a chemical compound that has been the subject of much scientific research in recent years. This compound is of interest to researchers due to its potential applications in the fields of medicine, pharmacology, and biochemistry. In
科学的研究の応用
N-(6-fluoropyridin-3-yl)-5-methylthiophene-2-carboxamide has been the subject of much scientific research in recent years. This compound has been shown to have potential applications in the fields of medicine, pharmacology, and biochemistry. In medicine, this compound has been studied for its potential as an anti-cancer agent. In pharmacology, this compound has been studied for its potential as a drug target for various diseases. In biochemistry, this compound has been studied for its potential as a tool for studying protein-protein interactions.
作用機序
The mechanism of action of N-(6-fluoropyridin-3-yl)-5-methylthiophene-2-carboxamide is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. These enzymes are involved in various cellular processes, including cell growth and division. By inhibiting these enzymes, N-(6-fluoropyridin-3-yl)-5-methylthiophene-2-carboxamide may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(6-fluoropyridin-3-yl)-5-methylthiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. In vivo studies have shown that this compound can reduce the size of tumors in mice. Additionally, this compound has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans.
実験室実験の利点と制限
One advantage of using N-(6-fluoropyridin-3-yl)-5-methylthiophene-2-carboxamide in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may be more toxic. Additionally, this compound has been shown to have high selectivity for certain enzymes, making it a useful tool for studying protein-protein interactions. However, one limitation of using this compound in lab experiments is its relatively high cost. This may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(6-fluoropyridin-3-yl)-5-methylthiophene-2-carboxamide. One direction is to further explore its potential as an anti-cancer agent. This may involve studying its effectiveness against different types of cancer and exploring its mechanism of action in more detail. Another direction is to explore its potential as a drug target for other diseases, such as Alzheimer's disease. Additionally, future research may focus on developing more cost-effective synthesis methods for this compound.
合成法
The synthesis of N-(6-fluoropyridin-3-yl)-5-methylthiophene-2-carboxamide is a complex process that involves several steps. The first step is the synthesis of 6-fluoropyridine-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 5-methylthiophene-2-amine to yield the desired compound. This synthesis method has been optimized over the years to improve yields and reduce costs.
特性
IUPAC Name |
N-(6-fluoropyridin-3-yl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c1-7-2-4-9(16-7)11(15)14-8-3-5-10(12)13-6-8/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZRONWRMQEVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-chlorophenyl)propyl]-1-(2-methylpropyl)piperidin-4-amine](/img/structure/B6629371.png)
![N-[1-(5-fluoropyridin-3-yl)ethyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B6629374.png)
![[(1R,4S)-4-[(2-bromophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629377.png)
![[(1R,4S)-4-[(2-fluorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629382.png)
![N-[(3-methylpyridin-2-yl)methyl]-1-phenylpiperidin-4-amine](/img/structure/B6629390.png)
![[2-(Thiolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6629393.png)


![[(1R,4S)-4-[(4-chlorophenyl)methylamino]cyclopent-2-en-1-yl]methanol](/img/structure/B6629418.png)


![[2-(3,4-dihydro-2H-chromen-4-ylamino)cyclohexyl]methanol](/img/structure/B6629443.png)
![4-[(3-Bromo-4-fluorobenzoyl)amino]butanoic acid](/img/structure/B6629459.png)
![3-[Ethyl(pyrazolo[1,5-a]pyridine-3-carbonyl)amino]propanoic acid](/img/structure/B6629466.png)